1-(1-(3-((6-bromonaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Description

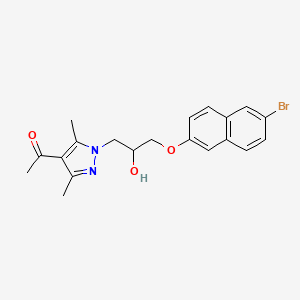

The compound 1-(1-(3-((6-bromonaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone features a pyrazole core substituted with methyl groups at positions 3 and 5, an ethanone group at position 4, and a 2-hydroxypropyl chain at position 1. This chain is further functionalized with a 6-bromonaphthalen-2-yloxy moiety. The bromonaphthalene group introduces significant steric bulk and lipophilicity, while the hydroxypropyl linker may enhance solubility through hydrogen bonding.

Properties

IUPAC Name |

1-[1-[3-(6-bromonaphthalen-2-yl)oxy-2-hydroxypropyl]-3,5-dimethylpyrazol-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O3/c1-12-20(14(3)24)13(2)23(22-12)10-18(25)11-26-19-7-5-15-8-17(21)6-4-16(15)9-19/h4-9,18,25H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOBUTWHZODPNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3-((6-bromonaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone typically involves multiple steps:

-

Formation of the Bromonaphthalene Intermediate:

Starting Material: Naphthalene

Reaction: Bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to form 6-bromonaphthalene.

Conditions: Reflux in a suitable solvent like carbon tetrachloride (CCl₄).

-

Synthesis of the Hydroxypropyl Intermediate:

Starting Material: 3-chloropropanol

Reaction: Nucleophilic substitution with 6-bromonaphthalene to form 3-((6-bromonaphthalen-2-yl)oxy)-2-hydroxypropyl.

Conditions: Base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

-

Formation of the Pyrazole Ring:

Starting Material: Acetylacetone and hydrazine hydrate

Reaction: Cyclization to form 3,5-dimethyl-1H-pyrazole.

Conditions: Acidic or basic conditions, often using acetic acid or sodium hydroxide.

-

Final Coupling Reaction:

Starting Material: 3,5-dimethyl-1H-pyrazole and 3-((6-bromonaphthalen-2-yl)oxy)-2-hydroxypropyl

Reaction: Coupling to form the final product, 1-(1-(3-((6-bromonaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.

Conditions: Catalysts such as palladium on carbon (Pd/C) and suitable solvents like ethanol.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(3-((6-bromonaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The bromonaphthalene moiety

Biological Activity

1-(1-(3-((6-bromonaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone, a compound featuring a complex structure with potential biological activity, has garnered attention in medicinal chemistry. This article discusses its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for the compound is C20H21BrN2O3, with a molecular weight of approximately 405.3 g/mol. The structure includes a bromonaphthalene moiety, a hydroxyl group, and a pyrazole ring, which are significant for its biological activity.

Structural Representation

Research indicates that compounds similar to 1-(1-(3-((6-bromonaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone exhibit various biological activities:

- Heat Shock Protein 90 (Hsp90) Inhibition : Some derivatives have been identified as moderate inhibitors of Hsp90, which is crucial for protein folding and stability in cancer cells. This inhibition can lead to the degradation of oncogenic proteins and has implications in cancer therapy .

- Antimalarial Activity : Related compounds have shown promising results against Plasmodium species, indicating potential use in treating malaria .

Study 1: Hsp90 Inhibition

A study evaluated the structural modifications of compounds related to 1-(1-(3-((6-bromonaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone. It was found that the presence of specific functional groups enhanced Hsp90 inhibitory activity. Compound 6f demonstrated improved efficacy and could be optimized further .

Study 2: Antimalarial Efficacy

In vitro studies on similar compounds indicated significant antiplasmodial activity against P. falciparum. The mechanism was attributed to interference with the parasite's metabolic pathways .

Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

- Drug Development : The compound has been identified as a promising lead in the development of new pharmaceuticals. Its structural components allow for targeted interactions with specific biological receptors, making it a candidate for various therapeutic applications.

- Anti-inflammatory and Antimicrobial Activities : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory and antimicrobial properties, potentially leading to new treatments for infections and inflammatory diseases .

Pharmacological Insights

The pharmacological profile of this compound is under investigation, with studies focusing on:

- Mechanism of Action : The interaction with specific enzymes or receptors is crucial for its pharmacological effects. The brominated naphthalene moiety enhances binding affinity to hydrophobic pockets in target proteins .

- Structure–Activity Relationships (SAR) : Ongoing research aims to optimize the structure to enhance efficacy and reduce side effects. Variations in the hydroxyl group positioning on the aryl ring have been linked to increased inhibitory activity against Hsp90 .

Materials Science Applications

The unique chemical structure of 1-(1-(3-((6-bromonaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone may also find applications in materials science:

- Fluorescent Materials : Its naphthalene component can be exploited for developing fluorescent materials used in sensors or imaging technologies.

- Conductive Polymers : The compound's ability to form stable complexes with metals could lead to applications in conductive polymer development .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Inhibition Studies : A study published in a peer-reviewed journal highlighted the synthesis and evaluation of related compounds as Hsp90 inhibitors, demonstrating moderate activity and providing insights into structure optimization for better efficacy .

- Biological Pathway Probes : The compound has been utilized as a probe to study various biological pathways, enhancing understanding of molecular interactions within cells .

- Synthetic Routes : Various synthetic pathways have been explored to produce this compound efficiently, involving bromination and ether formation techniques that are critical for its development in laboratory settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole Derivatives with Aromatic Substituents

- Compounds : Pyrazole derivatives with furyl, 4-chlorophenyl, or 4-methoxyphenyl substituents (e.g., compounds 3a–c ) were synthesized via condensation reactions. These compounds exhibited moderate to strong antimicrobial activity, with MIC values dependent on the electronic and steric properties of the substituents. For instance, the electron-withdrawing 4-chlorophenyl group enhanced activity compared to the electron-donating 4-methoxyphenyl group .

- Target Compound : The 6-bromonaphthalenyl group introduces greater lipophilicity and steric hindrance compared to smaller aryl groups. This may improve membrane penetration or target binding in hydrophobic enzyme pockets but could reduce solubility.

Brominated Pyrazolones ()

- Example 5.17: 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (m/z 301–305) features bromine on the pyrazole ring.

Fluorinated Pyrazole Derivatives ()

- 1-[1-(3,5-Difluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone (C12H10F2N2O, MW 236.2) contains electron-withdrawing fluorine atoms. Fluorine’s high electronegativity improves metabolic stability and bioavailability compared to bromine, but the target compound’s bromonaphthalene group may offer stronger π-π stacking interactions in biological targets .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Compared to fluorinated analogues (), bromine’s larger atomic radius may enhance binding affinity but reduce metabolic stability .

Q & A

Q. What are the established synthetic routes for preparing this compound, and what reaction conditions are critical for high purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

- Pyrazole ring formation : Condensation of hydrazine derivatives with diketones or β-ketoesters under reflux conditions (ethanol, 60–80°C) .

- Bromination : Introduction of the bromonaphthyl group via electrophilic aromatic substitution using N-bromosuccinimide (NBS) or bromine in dichloromethane at 0–25°C .

- Etherification : Coupling the hydroxypropyl side chain to the naphthalene moiety using a Williamson ether synthesis (K₂CO₃ in DMF, 80–100°C) .

Critical Conditions : Temperature control (±2°C), anhydrous solvents, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. How is the structural identity of this compound validated in academic studies?

Methodological Answer: A combination of analytical techniques is used:

- NMR Spectroscopy :

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., [M⁺] at m/z 397.81) confirm molecular weight .

- X-ray Crystallography : Crystallographic data (e.g., C–Br bond length ~1.9 Å) validate stereochemistry .

Advanced Research Questions

Q. What experimental strategies optimize synthetic yield while minimizing byproducts?

Methodological Answer:

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation (e.g., pyrazole intermediates at Rf 0.3–0.5 in hexane/EtOAc 7:3) .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates during etherification .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve bromination efficiency .

- Automation : Continuous flow reactors reduce reaction times and improve reproducibility for scale-up .

Q. How can conflicting bioactivity data across studies be systematically addressed?

Methodological Answer:

- Standardized Assays : Use clinical reference strains (e.g., E. coli ATCC 25922) and consistent MIC (minimum inhibitory concentration) protocols .

- Control Compounds : Include positive controls (e.g., ciprofloxacin for antibacterial assays) to validate experimental conditions .

- Data Normalization : Express activity as % inhibition relative to baseline (e.g., untreated C. albicans cultures) .

- Meta-Analysis : Compare structural analogs (e.g., halogen-substituted pyrazoles) to identify structure-activity trends .

Q. What advanced techniques elucidate the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking : Simulate binding to target enzymes (e.g., cytochrome P450) using software like AutoDock Vina. High docking scores (e.g., −7.5 kcal/mol) suggest strong affinity .

- Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀ for bacterial DNA gyrase) via fluorometric assays .

- Comparative Genomics : CRISPR-Cas9 knockout models identify genes essential for the compound’s bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.